Lys-Tyr
Overview
Description
Lys-Tyr is a dipeptide composed of the amino acids lysine and tyrosine . It is used in various biochemical research and applications. For instance, Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil. It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .
Synthesis Analysis
The synthesis of Lys-Tyr involves peptide bond formation, which is a complex process. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been reported . Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .Molecular Structure Analysis
The molecular structure of Lys-Tyr involves the combination of the structures of lysine and tyrosine. Tyrosine has a phenol functionality in its side chain, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Chemical Reactions Analysis
Tyrosine, a component of Lys-Tyr, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .Physical And Chemical Properties Analysis
Tyrosine, a component of Lys-Tyr, exhibits both relatively low abundance on protein surfaces and is uncharged at physiological pH . These factors are important to minimize disruption of protein/peptide activity after protein modification .Scientific Research Applications
Gold Nanocluster Formation in Lysozyme
- Study Overview : Research conducted by Russell et al. (2019) investigated the role of tyrosine in the formation of gold nanoclusters within lysozyme, a protein often used for encapsulating gold nanoclusters to form Ly-AuNC complexes. This study employed molecular dynamics simulations to understand the formation of these complexes, focusing particularly on the critical role of Tyrosine-20 (Tyr20) in this process.
- Key Findings : It was found that Tyr20 is crucial for the reduction of gold salts and the formation of gold nanoclusters beneath the protein surface in the α-helical domain. This insight is vital for the future improvement and modification of Ly-AuNCs in applications like environmental sensing, biological sensing, and trace metal detection in solutions.
- Russell et al. (2019) - Physical Chemistry Chemical Physics
- Study Overview : A study by Lee et al. (2020) identified an angiotensin I-converting enzyme (ACE) inhibitory peptide derived from hen ovotransferrin. This peptide, Lys-Val-Arg-Glu-Gly-Thr-Thr-Tyr, exhibited concentration-dependent inhibition of ACE activity and was found to be a pro-drug.
- Key Findings : After hydrolysis by ACE, the product (Lys-Val-Arg-Glu-Gly-Thr) showed significantly lower IC50 value, indicating enhanced inhibitory activity. This peptide was also effective in reducing systolic blood pressure in hypertensive rats, demonstrating potential therapeutic applications.
- Lee et al. (2020) - Journal of Food and Drug Analysis
- Study Overview : Rodin et al. (2019) developed a procedure for the phosphorylation of the tripeptide Tyr-Thr-Lys with isopropyl methyl- or (deuteromethyl)phosphonochloridate. The synthesized phosphorylated tripeptides are intended as reference standards for analyzing blood samples of individuals potentially exposed to acetylcholinesterase inhibitors.
- Key Findings : The study optimized conditions for chromatographic separation and purification, ensuring high-purity preparation of the phosphorylated tripeptides, essential for accurate biomedical analyses.
- Rodin et al. (2019) - Russian Journal of General Chemistry
- Study Overview : Gambini et al. (2019) explored covalent inhibitors targeting lysine, tyrosine, or histidine residues, focusing on agents targeting the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP). A variety of warheads incorporated into binding peptides were investigated.
- Key Findings : Aryl-fluoro sulfates emerged as suitable electrophiles for forming covalent adducts with Lys, Tyr, and His residues. These agents showed potential for the design of potent covalent protein-protein interaction antagonists in biomedical research.
- Gambini et al. (2019) - Journal of Medicinal Chemistry
properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTOTTSMVMWVJN-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427405 | |
Record name | CHEBI:73608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lys-Tyr | |
CAS RN |
35978-98-4 | |
Record name | CHEBI:73608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.